4-Amino-2-(tert-butyl)phenol tfa
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Overview
Description
4-Amino-2-(tert-butyl)phenol trifluoroacetate is a chemical compound with the molecular formula C12H16F3NO3. It is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that the compound is used in the synthesis of biologically important derivatives , suggesting it may interact with its targets through chemical reactions that modify the structure or function of these targets .
Biochemical Pathways
Related compounds have been shown to influence inflammation pathways , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar effects.
Pharmacokinetics
The compound’s molecular weight and other properties suggest it may have certain bioavailability characteristics .
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar outcomes.
Action Environment
It’s worth noting that the compound is stored at temperatures between 2-8°c, suggesting that temperature may play a role in its stability .
Preparation Methods
The synthesis of 4-Amino-2-(tert-butyl)phenol trifluoroacetate involves several steps. One common method includes the reaction of 4-Amino-2-(tert-butyl)phenol with trifluoroacetic acid. The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Amino-2-(tert-butyl)phenol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-(tert-butyl)phenol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Amino-2-(tert-butyl)phenol trifluoroacetate can be compared with similar compounds such as:
2-Amino-4-tert-butylphenol: This compound has a similar structure but lacks the trifluoroacetate group, which can affect its reactivity and applications.
4-tert-butyl-2-[(pyridylmethylene)amino]phenol: This compound is used in the synthesis of biologically important derivatives and has different applications compared to 4-Amino-2-(tert-butyl)phenol trifluoroacetate. The uniqueness of 4-Amino-2-(tert-butyl)phenol trifluoroacetate lies in its trifluoroacetate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-amino-2-tert-butylphenol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCQBNEXABCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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